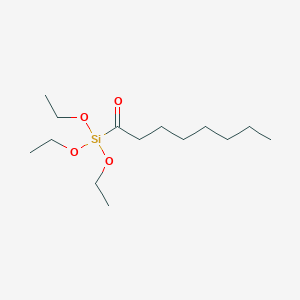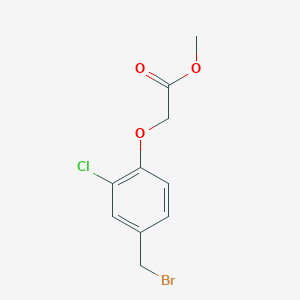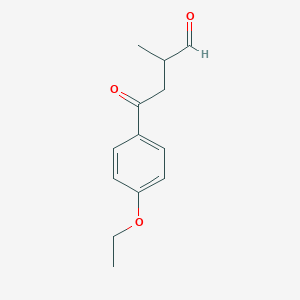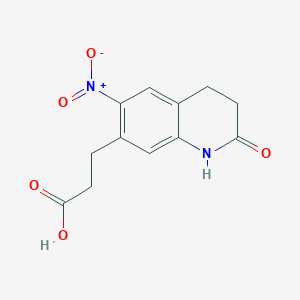
(3R)-1-(4-Nitrophenyl)-3-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1-(4-Nitrophényl)-3-phénylbutan-1-one: est un composé organique caractérisé par la présence d'un groupe nitrophényle et d'un groupe phényle liés à une chaîne butanone
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la (3R)-1-(4-Nitrophényl)-3-phénylbutan-1-one implique généralement la réaction du 4-nitrobenzaldéhyde avec la phénylacétone en conditions basiques. La réaction se déroule via une condensation aldolique suivie d'une déshydratation pour donner le produit désiré. Les réactifs couramment utilisés dans cette synthèse comprennent l'hydroxyde de sodium ou l'hydroxyde de potassium comme base, et la réaction est généralement effectuée dans un solvant organique tel que l'éthanol ou le méthanol.
Méthodes de production industrielle
La production industrielle de (3R)-1-(4-Nitrophényl)-3-phénylbutan-1-one peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, utilisant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(3R)-1-(4-Nitrophényl)-3-phénylbutan-1-one subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitrophényle peut être oxydé pour former des dérivés nitro.
Réduction : Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur ou du borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe nitrophényle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l'hydrogène gazeux avec un catalyseur au palladium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Les nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques ou acides.
Principaux produits formés
Oxydation : Dérivés nitro du composé d'origine.
Réduction : Dérivés amino.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
(3R)-1-(4-Nitrophényl)-3-phénylbutan-1-one a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base dans la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Investigué pour ses propriétés thérapeutiques potentielles, notamment les activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans la production de produits chimiques spécialisés et comme intermédiaire dans la synthèse de molécules plus complexes.
Mécanisme d'action
Le mécanisme d'action de (3R)-1-(4-Nitrophényl)-3-phénylbutan-1-one implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitrophényle peut participer à des réactions de transfert d'électrons, tandis que le groupe phényle peut s'engager dans des interactions hydrophobes avec les molécules cibles. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
(3R)-1-(4-Nitrophenyl)-3-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of (3R)-1-(4-Nitrophenyl)-3-phenylbutan-1-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenyl group can engage in hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
(3R)-1-(4-Nitrophényl)-3-phénylpropan-1-one: Structure similaire, mais avec une chaîne carbonée plus courte.
(3R)-1-(4-Nitrophényl)-3-phénylpentan-1-one: Structure similaire, mais avec une chaîne carbonée plus longue.
(3R)-1-(4-Aminophényl)-3-phénylbutan-1-one: Structure similaire, mais avec un groupe amino au lieu d'un groupe nitro.
Unicité
(3R)-1-(4-Nitrophényl)-3-phénylbutan-1-one est unique en raison de sa combinaison spécifique de groupes fonctionnels et de stéréochimie, qui confèrent une réactivité chimique et une activité biologique distinctes par rapport à ses analogues.
Propriétés
Numéro CAS |
682772-86-7 |
|---|---|
Formule moléculaire |
C16H15NO3 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
(3R)-1-(4-nitrophenyl)-3-phenylbutan-1-one |
InChI |
InChI=1S/C16H15NO3/c1-12(13-5-3-2-4-6-13)11-16(18)14-7-9-15(10-8-14)17(19)20/h2-10,12H,11H2,1H3/t12-/m1/s1 |
Clé InChI |
MDLJMBRCTPFZQE-GFCCVEGCSA-N |
SMILES isomérique |
C[C@H](CC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
SMILES canonique |
CC(CC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(Naphthalen-1-yl)ethenyl]azulene](/img/structure/B12540148.png)

![N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12540161.png)
![4-[1-(Trimethylstannyl)ethenyl]octan-3-one](/img/structure/B12540164.png)
![({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid](/img/structure/B12540169.png)
![(2R)-2-[4-(2-hydroxyethoxy)phenoxy]-2-methylbutanoic acid](/img/structure/B12540172.png)

![2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one](/img/structure/B12540183.png)

![3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid](/img/structure/B12540201.png)

